![molecular formula C13H16BrNO5S B6646902 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646902.png)
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid, also known as Boc-4-amino-4-(4-bromophenylsulfonyl)oxanecarboxylic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This molecule is a derivative of oxanecarboxylic acid and has a sulfonylamino group attached to a 4-bromophenyl group.
Mechanism of Action
The mechanism of action of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid is not well understood. However, it is believed that the sulfonylamino group can form hydrogen bonds with amino acid residues in target proteins, leading to enhanced binding affinity.
Biochemical and Physiological Effects:
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that can be used in lab experiments without significant degradation.
Advantages and Limitations for Lab Experiments
One advantage of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid is its stability, which allows for its use in lab experiments without significant degradation. However, its limited solubility in water can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid in medical research. One direction is the synthesis of peptide-based drugs that target specific proteins in the body. Another direction is the use of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid as a building block for the synthesis of other chemical compounds with potential medical applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid involves the reaction of 4-(4-bromophenylsulfonyl)oxanecarboxylic acid with Boc-protected amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid has potential applications in medical research. It can be used as a building block for the synthesis of peptide-based drugs. Peptides are short chains of amino acids that can be used to target specific proteins in the body. 4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid4-(4-bromophenylsulfonyl)oxanecarboxylic acid can be used to introduce a sulfonylamino group into peptides, which can enhance their binding affinity to target proteins.
properties
IUPAC Name |
4-[[(4-bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO5S/c14-10-1-3-11(4-2-10)21(18,19)15-9-13(12(16)17)5-7-20-8-6-13/h1-4,15H,5-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNGVDKKMYOQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid |
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